molecular formula C9H7F3 B1350635 2-(Trifluoromethyl)styrene CAS No. 395-45-9

2-(Trifluoromethyl)styrene

Cat. No.: B1350635
CAS No.: 395-45-9
M. Wt: 172.15 g/mol
InChI Key: VGWWQZSCLBZOGK-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)styrene is an organic compound with the molecular formula C9H7F3. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the styrene backbone. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, particularly in the context of fluorinated organic compounds .

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)styrene plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to participate in C–F bond activation, which is essential for the synthesis of more complex fluorinated compounds . The interactions between this compound and biomolecules often involve nucleophilic substitution reactions, where the trifluoromethyl group acts as a leaving group, facilitating the formation of new chemical bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating downstream signaling events .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity . These interactions ultimately lead to changes in gene expression, further influencing cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time . These temporal changes are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects, while at higher doses, it can induce significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic reactions . For example, this compound has been shown to inhibit certain enzymes, leading to changes in the levels of metabolites and the overall metabolic profile of cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments or organelles . These interactions are essential for understanding the compound’s cellular distribution and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)styrene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-2-vinylbenzene
  • 1-Ethenyl-2-(trifluoromethyl)benzene
  • α-(Trifluoromethyl)styrene

Comparison: 2-(Trifluoromethyl)styrene is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other trifluoromethylated styrenes. The position of the trifluoromethyl group relative to the vinyl group influences the compound’s electronic properties and its behavior in various chemical reactions .

Properties

IUPAC Name

1-ethenyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWWQZSCLBZOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192644
Record name o-(Trifluoromethyl)styrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-45-9
Record name 1-Ethenyl-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-(Trifluoromethyl)styrene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-(Trifluoromethyl)styrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(trifluoromethyl)styrene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.276
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Synthesis routes and methods

Procedure details

457 g (1 mol) of o-trifluoromethylbenzyltriphenyl-phosphonium chloride and 150 g (5 mols) of paraformaldehyde are initially introduced into 1,200 ml of water. 150 ml of 50% strength by weight sodium hydroxide solution are added at about 20° C. The mixture is allowed to after-react at 40° to 50° C. for 1 hour and the o-trifluoromethylstyrene formed is then distilled out of the reaction mixture with steam. The organic phase of the distillate contains 170 g (about 98% of the theoretical yield) of o-trifluoromethylstyrene with a purity, according to analysis by gas chromatography, of 99%. nD20 :1.4663. Boiling point: 61° C. under 53 mbars.
Name
o-trifluoromethylbenzyltriphenyl-phosphonium chloride
Quantity
457 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of substituting a trifluoromethyl group on styrene's properties?

A1: Introducing a trifluoromethyl (-CF3) group, particularly at the ortho position of styrene, significantly impacts its polymerization behavior and the resulting polymer's properties. Research indicates that poly(2-(trifluoromethyl)styrene) exhibits a remarkably high glass transition temperature (Tg) of 175°C, surpassing its meta- and para-substituted counterparts and even some inorganic glasses. [] This characteristic makes it a promising material for optical applications requiring high thermal stability, such as in automobiles and airplanes. []

Q2: How does the position of the trifluoromethyl group influence the polymer's glass transition temperature?

A2: Studies have shown a distinct correlation between the position of the -CF3 group on the styrene ring and the resulting polymer's Tg. Poly(this compound) exhibits the highest Tg (175°C) compared to the meta (63°C) and para (101°C) substituted isomers. [] This difference likely arises from steric hindrance imposed by the bulky -CF3 group at the ortho position, restricting polymer chain mobility and leading to a higher Tg.

Q3: What are the potential advantages of using this compound in optical applications compared to conventional polystyrene?

A3: Conventional polystyrene suffers from high optical losses in the visible and near-infrared regions due to C-H bond vibrations. [] Replacing hydrogen with fluorine, a heavier atom, in the styrene molecule shifts the vibration energy and minimizes these losses. [] Specifically, this compound polymers offer the combined benefits of high transparency, thermal stability, and a significantly higher Tg than polystyrene, making them suitable for demanding optical applications like high-performance optical fibers. []

Q4: Have there been any computational studies on the properties of trifluoromethylstyrene molecules?

A4: Yes, Density Functional Theory (DFT) calculations using the PBE0 method with a 6-311G basis set have been employed to study the electronic and geometric structures of various trifluoromethylstyrene isomers, including this compound. [] These calculations provide insights into the molecules' optimized geometry, electronic structure, and even predict their acidic strength (pKa values in the range of 30-32), classifying them as very weak acids. []

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